REACTION_SMILES
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[C:38](=[O:39])([O-:40])[O-:41].[CH3:44][N:45]([CH3:46])[CH:47]=[O:48].[Cl:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[NH:7][CH:8]1[c:9]2[c:10]([cH:19][cH:20][cH:21][cH:22]2)[S:11][CH2:12][c:13]2[c:14]1[cH:15][cH:16][cH:17][cH:18]2.[F:23][c:24]1[cH:25][cH:26][c:27]([N:30]2[CH2:31][CH2:32][NH:33][CH2:34][CH2:35]2)[cH:28][cH:29]1.[I-:37].[K+:42].[K+:43].[Na+:36]>>[CH2:2]([CH2:3][CH2:4][C:5](=[O:6])[NH:7][CH:8]1[c:9]2[c:10]([cH:19][cH:20][cH:21][cH:22]2)[S:11][CH2:12][c:13]2[c:14]1[cH:15][cH:16][cH:17][cH:18]2)[N:33]1[CH2:32][CH2:31][N:30]([c:27]2[cH:26][cH:25][c:24]([F:23])[cH:29][cH:28]2)[CH2:35][CH2:34]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCCCl)NC1c2ccccc2CSc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(N2CCNCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(CCCN1CCN(c2ccc(F)cc2)CC1)NC1c2ccccc2CSc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |